![molecular formula C20H13ClN2OS B3614899 N-(2-chlorophenyl)-2-[(2-cyanophenyl)thio]benzamide](/img/structure/B3614899.png)
N-(2-chlorophenyl)-2-[(2-cyanophenyl)thio]benzamide
Overview
Description
N-(2-chlorophenyl)-2-[(2-cyanophenyl)thio]benzamide, also known as CCT018159, is a chemical compound that has been studied for its potential therapeutic uses. This compound has drawn attention due to its ability to inhibit the activity of certain enzymes and proteins that are involved in various diseases.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-[(2-cyanophenyl)thio]benzamide involves its ability to inhibit the activity of certain enzymes and proteins. For example, this compound inhibits the activity of GSK-3β by binding to the enzyme and preventing it from phosphorylating its substrates. This leads to a decrease in the production of amyloid-beta, which is a key protein involved in the development of Alzheimer's disease. Similarly, this compound inhibits the activity of CK2 by binding to the protein and preventing it from phosphorylating its substrates. This leads to a decrease in the proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, it has been shown to decrease the production of amyloid-beta in Alzheimer's disease models. It has also been shown to decrease the proliferation of cancer cells and induce apoptosis (programmed cell death) in these cells. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the activity of certain enzymes involved in inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-chlorophenyl)-2-[(2-cyanophenyl)thio]benzamide in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to study the effects of inhibiting these enzymes and proteins in various diseases. However, one limitation of using this compound is its potential toxicity. It is important for researchers to carefully monitor the concentration of this compound in their experiments to avoid any adverse effects.
Future Directions
There are several future directions for the study of N-(2-chlorophenyl)-2-[(2-cyanophenyl)thio]benzamide. One direction is to further investigate its potential therapeutic uses in Alzheimer's disease and cancer. Another direction is to study its effects on other enzymes and proteins that are involved in various diseases. Additionally, researchers could explore the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, the development of new synthesis methods for this compound could lead to more efficient and cost-effective production of this compound.
Scientific Research Applications
N-(2-chlorophenyl)-2-[(2-cyanophenyl)thio]benzamide has been studied for its potential therapeutic uses in various diseases. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer, inflammation, and neurodegenerative diseases. For example, this compound has been shown to inhibit the activity of the enzyme glycogen synthase kinase 3β (GSK-3β), which is involved in the development of Alzheimer's disease. It has also been shown to inhibit the activity of the protein kinase CK2, which is involved in the development of cancer.
properties
IUPAC Name |
N-(2-chlorophenyl)-2-(2-cyanophenyl)sulfanylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2OS/c21-16-9-3-4-10-17(16)23-20(24)15-8-2-6-12-19(15)25-18-11-5-1-7-14(18)13-22/h1-12H,(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCNSHKFNIDCBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)SC2=CC=CC=C2C(=O)NC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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